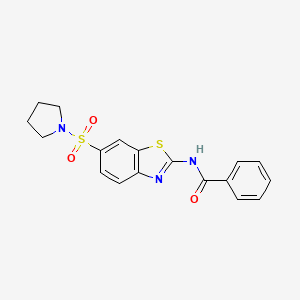

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S2/c22-17(13-6-2-1-3-7-13)20-18-19-15-9-8-14(12-16(15)25-18)26(23,24)21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAIAJOYQJKYDKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=C(S3)NC(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the benzothiazole ring, followed by the introduction of the pyrrolidine sulfonyl group and finally the benzamide moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different biological activities.

Scientific Research Applications

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific biological targets.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets in the body. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effects. The exact pathways and targets involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

Antimicrobial Activity

- BTC-j and BTC-r: Exhibited potent antimicrobial activity (MIC range: 3.125–12.5 µg/ml) against E. coli, S. aureus, and P. aeruginosa, attributed to DNA gyrase inhibition .

- Target Compound : The pyrrolidine sulfonyl group may enhance DNA gyrase binding compared to methoxy/nitro analogs, though experimental validation is needed.

Anticonvulsant Activity

Enzyme Inhibition Potential

- MMV001239: Non-cytotoxic and hypothesized to inhibit CYP51 due to its pyridyl motif .

- Z13 (ZINC16045701): Contains a diethylsulfamoyl group linked to quinoline-carboxamide, suggesting divergent target specificity compared to the target compound’s benzamide-pyrrolidine sulfonyl architecture .

Structure-Activity Relationship (SAR) Insights

Sulfonyl Group Impact: Pyrrolidine/piperidine sulfonyl groups improve solubility and target binding (e.g., DNA gyrase) compared to non-sulfonyl derivatives .

Position 6 Substitutions : Electron-withdrawing groups (e.g., nitro in BTC-r) enhance antimicrobial potency, while methoxy groups (BTC-j, MMV001239) may favor CYP interactions .

Amide Modifications : Pyridinylmethyl (MMV001239) or semicarbazone () groups shift activity toward CYP inhibition or anticonvulsant effects, respectively, highlighting the benzamide’s versatility .

Physicochemical and Pharmacokinetic Properties

- LogP and Solubility : The pyrrolidine sulfonyl group in the target compound likely increases hydrophilicity (lower LogP) compared to analogs with methoxy or nitro groups .

- Cytotoxicity : MMV001239’s lack of cytotoxicity (3T3/HEK 293 cells) suggests that similar benzothiazole-benzamide derivatives may have favorable safety profiles .

Biological Activity

N-(6-pyrrolidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide is a complex organic compound notable for its potential biological activities. This compound features a benzothiazole ring, a pyrrolidine ring, and a sulfonamide moiety, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C13H14N2O2S2 |

| Molecular Weight | 298.39 g/mol |

| CAS Number | 881291-07-2 |

| Solubility | Soluble in DMSO and DMF |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. The sulfonamide group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. The benzothiazole moiety may enhance binding affinity by interacting with hydrophobic pockets in proteins. This dual mechanism suggests that the compound could modulate several biochemical pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

1. Antimicrobial Activity

- Studies have shown that this compound demonstrates significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.

2. Anticancer Potential

- The compound has been evaluated for its anticancer effects, particularly against specific cancer cell lines such as MCF-7 and MDA-MB-231. It has shown promising results in inhibiting cell proliferation and inducing apoptosis .

3. Anti-inflammatory Effects

- This compound has been reported to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide (NO).

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the benzothiazole or pyrrolidine rings can significantly impact its efficacy and selectivity towards biological targets. For instance:

| Substituent | Effect on Activity |

|---|---|

| Methyl Group | Increases lipophilicity and binding affinity |

| Chloro Group | Enhances anticancer activity |

| Hydroxyl Group | Improves solubility and bioavailability |

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study 1: Anticancer Activity

In vitro studies conducted on breast cancer cell lines demonstrated that the compound inhibited cell growth significantly more than standard chemotherapeutic agents when used in combination therapies . The study suggested a synergistic effect when combined with doxorubicin.

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited higher efficacy compared to traditional antibiotics, suggesting its potential as an alternative treatment option.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.